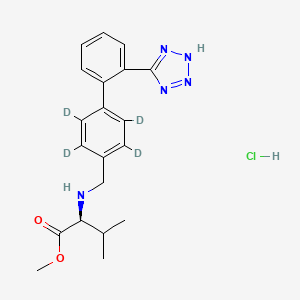
Pramocaine-d8 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pramocaine-d8 (hydrochloride) is a deuterated form of pramocaine hydrochloride, a topical anesthetic and antipruritic agent. It is used in various dermatological and anorectal/anogenital conditions, including minor cuts, burns, insect bites, hives, rashes due to poison ivy exposure, and hemorrhoids . The deuterated version, Pramocaine-d8, is often used in scientific research to study the pharmacokinetics and metabolism of pramocaine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pramocaine hydrochloride involves several key steps:
Ether Formation: The reaction between hydroquinone and 1-bromobutane under alkaline conditions produces 4-butoxyphenol.
Alkylation: The intermediate 4-butoxyphenol is then reacted with 3-chloropropylmorpholine to yield pramocaine.
Salification: The final step involves converting pramocaine to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Reaction Setup: Using large reaction vessels and maintaining strict temperature control.
Purification: Employing techniques such as extraction, washing, drying, and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Pramocaine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Pramocaine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert pramocaine to its reduced forms.
Substitution: Pramocaine can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pramocaine derivatives.
Wissenschaftliche Forschungsanwendungen
Pramocaine-d8 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of pramocaine.
Biology: Employed in biological studies to investigate the effects of pramocaine on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pramocaine.
Industry: Applied in the development of new formulations and products containing pramocaine for topical use
Wirkmechanismus
Pramocaine-d8 (hydrochloride) exerts its effects by inhibiting voltage-gated sodium channels on neurons. This inhibition decreases sodium permeability into the cell, stabilizing the neuronal membrane and preventing ionic fluctuations needed for depolarization. As a result, the initiation and conduction of nerve impulses are blocked, leading to numbness and relief from pain and itching .
Vergleich Mit ähnlichen Verbindungen
Procaine: Another local anesthetic used for anesthesia, peripheral nerve block, and spinal nerve block.
Lidocaine: A widely used local anesthetic and antiarrhythmic drug.
Benzocaine: A local anesthetic commonly used in over-the-counter products for pain relief.
Comparison: Pramocaine-d8 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic studies. Compared to procaine, lidocaine, and benzocaine, pramocaine has a distinct chemical structure that provides specific advantages in terms of stability and efficacy in topical applications .
Eigenschaften
Molekularformel |
C17H28ClNO3 |
|---|---|
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
4-[3-(4-butoxyphenoxy)propyl]-2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i10D2,11D2,14D2,15D2; |
InChI-Schlüssel |
SYCBXBCPLUFJID-SKRVRLBVSA-N |
Isomerische SMILES |
[2H]C1(C(OC(C(N1CCCOC2=CC=C(C=C2)OCCCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


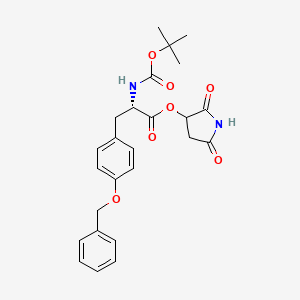
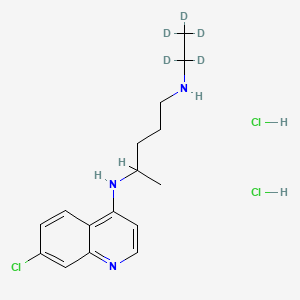

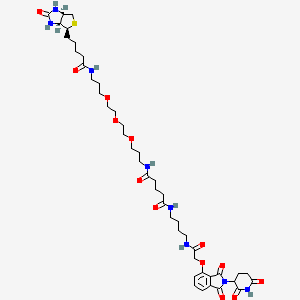
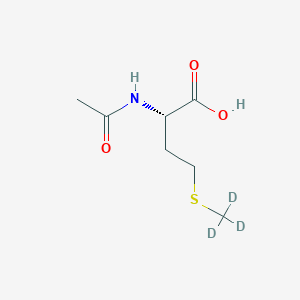
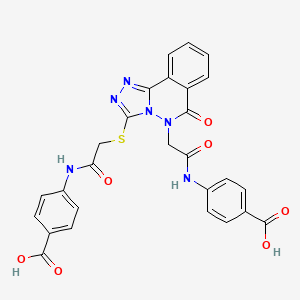
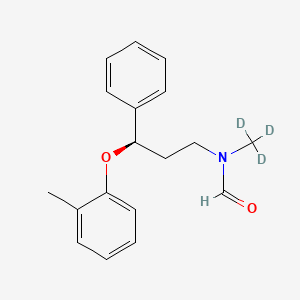


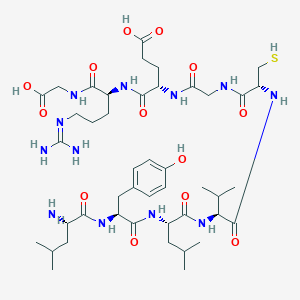
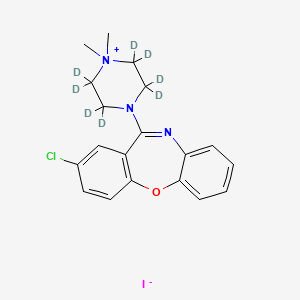
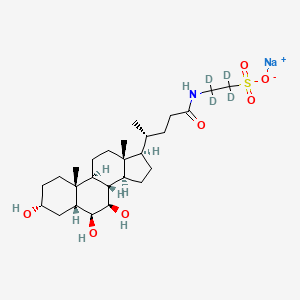
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
